2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile
Description
2-{[3-(4-Ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile is a thieno[2,3-d]pyrimidine derivative characterized by:
- Core structure: A fused thiophene-pyrimidine ring system with 2,4-dioxo groups.
- Substituents: 5,6-Dimethyl groups on the thiophene moiety. A 3-(4-ethylphenyl) group at position 3 of the pyrimidine ring. A benzonitrile-containing methyl group at position 1.
Properties
Molecular Formula |
C24H21N3O2S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C24H21N3O2S/c1-4-17-9-11-20(12-10-17)27-22(28)21-15(2)16(3)30-23(21)26(24(27)29)14-19-8-6-5-7-18(19)13-25/h5-12H,4,14H2,1-3H3 |
InChI Key |
AQRJMQUMRMANNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=CC=C4C#N)SC(=C3C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 5,6-Dimethyl-2-Aminothiophene-3-Carboxylate
The Gewald reaction is employed to synthesize 5,6-dimethyl-2-aminothiophene-3-carboxylate. This method involves the condensation of a ketone (e.g., 3-pentanone) with elemental sulfur and a cyanoacetate ester in the presence of a base such as morpholine. The reaction proceeds via a thiophene ring-forming mechanism, yielding the aminothiophene derivative with methyl groups at positions 5 and 6.
Cyclocondensation with N-(4-Ethylphenyl)Urea
The aminothiophene intermediate undergoes cyclocondensation with N-(4-ethylphenyl)urea in acetic acid under reflux conditions. This step forms the thieno[2,3-d]pyrimidine-2,4-dione core, with the 4-ethylphenyl group introduced at position 3 of the pyrimidine ring. The reaction mechanism involves nucleophilic attack of the aminothiophene’s amino group on the urea carbonyl, followed by cyclodehydration.
Reaction Conditions
-
Solvent: Glacial acetic acid
-
Temperature: 110–120°C (reflux)
Alkylation at Position 1 with the Benzonitrile Methyl Group
The nitrogen at position 1 of the pyrimidine ring is alkylated with 2-(bromomethyl)benzonitrile to introduce the benzonitrile-containing side chain. This step is critical for achieving the final substitution pattern.
Reaction Mechanism and Optimization
Alkylation is performed in a polar aprotic solvent (e.g., dimethylformamide, DMF) using a base such as potassium carbonate or sodium hydride to deprotonate the pyrimidine nitrogen. The reaction proceeds via an SN2 mechanism, with the bromide leaving group facilitating nucleophilic substitution.
Optimized Conditions
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: DMF, anhydrous
-
Temperature: 60–80°C
-
Reaction Time: 12–24 hours
Alternative Synthetic Routes
Thorpe-Ziegler Cyclization
An alternative approach involves the Thorpe-Ziegler cyclization, where a pyrimidine precursor bearing a mercaptocarbonitrile group undergoes intramolecular cyclization in basic conditions to form the thiophene ring. However, this method is less commonly employed due to challenges in regioselectivity and lower yields compared to cyclocondensation.
Tetrazole Intermediate Pathway
A multi-step route utilizing a tetrazole intermediate has been reported for related thienopyrimidines. While this method offers flexibility in introducing diverse substituents, it requires additional steps (e.g., hydrazine-mediated cyclization), complicating the synthesis.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, yields, and limitations of the primary synthetic approaches:
Chemical Reactions Analysis
2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, to form corresponding alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the nitrile group to convert it into an amine. This can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety. Common reagents for these reactions include alkyl halides and strong nucleophiles like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations at Position 2
Substituent Variations at Position 3
Core Modifications
Biological Activity
The compound 2-{[3-(4-ethylphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]methyl}benzonitrile is a thienopyrimidine derivative that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activities, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 368.49 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a 4-ethylphenyl group and a benzonitrile moiety.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 368.49 g/mol |
| Melting Point | Not determined |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thieno[2,3-d]pyrimidine derivatives. One significant study synthesized a series of such compounds and evaluated their effects on the MDA-MB-231 breast cancer cell line. The results demonstrated that various derivatives exhibited notable cytotoxicity, with some compounds achieving an IC50 value as low as 27.6 μM, indicating strong inhibitory effects on tumor cell proliferation .
Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes in cancer cell metabolism and signaling pathways that are crucial for cell survival and proliferation. Specifically, these compounds may interfere with the activity of kinases involved in cell cycle regulation.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. In vitro studies have reported significant antibacterial and antimycobacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial properties across different microbial strains tested .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of thieno[2,3-d]pyrimidines has identified key substituents that enhance biological activity. For instance:
- Electron-withdrawing groups at specific positions on the aromatic rings tend to increase cytotoxicity.
- Alkyl substitutions on the thieno ring can enhance solubility and bioavailability.
Study 1: Evaluation Against Breast Cancer Cells
In a study by Guo et al., various thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anticancer activity against MDA-MB-231 cells. The results indicated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to their counterparts with electron-donating groups. This study emphasizes the importance of chemical modifications in enhancing therapeutic efficacy .
Study 2: Antimicrobial Efficacy Assessment
Another study focused on assessing the antimicrobial properties of thieno[2,3-d]pyrimidines against Mycobacterium tuberculosis. The findings revealed that certain derivatives demonstrated potent activity with MIC values significantly lower than those of standard antibiotics used in treatment protocols. This highlights the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions, including cyclocondensation, alkylation, and nitrile functionalization. Key parameters include:
- Temperature control : Maintaining 60–80°C during the thieno[2,3-d]pyrimidine core formation prevents side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in the benzonitrile coupling step .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction homogeneity in biphasic systems . Table 1 : Yield optimization under varying conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 70 | None | 62 |
| DMF | 70 | TBAB | 78 |
| THF | 60 | TBAB | 45 |
Q. How is the compound’s molecular structure validated post-synthesis?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at C5/C6 and ethylphenyl at N3) .
- X-ray diffraction : Resolves the tetrahydrothienopyrimidine ring conformation and benzonitrile orientation .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (calc. 445.18 g/mol; obs. 445.17 g/mol) .
Advanced Research Questions
Q. What strategies resolve contradictions in binding affinity data for this compound’s enzyme targets?
Discrepancies often arise from assay conditions or protein flexibility. Recommendations include:
- Orthogonal assays : Combine SPR (surface plasmon resonance) for kinetic analysis with ITC (isothermal titration calorimetry) to validate thermodynamic parameters .
- Molecular dynamics simulations : Model conformational changes in the enzyme’s active site (e.g., kinase ATP-binding pockets) to explain variable IC values .
- Control experiments : Use known inhibitors (e.g., staurosporine for kinases) to calibrate assay systems .
Q. How can the compound’s pharmacokinetic (PK) profile be improved through structural modifications?
Rational design focuses on:
- LogP reduction : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the ethylphenyl moiety to enhance solubility .
- Metabolic stability : Replace the benzonitrile group with a trifluoromethylpyridine to reduce CYP450-mediated oxidation .
- In vitro assays : Microsomal stability tests (human/rat liver microsomes) and PAMPA (parallel artificial membrane permeability) guide iterative modifications .
Methodological Challenges
Q. What analytical approaches differentiate polymorphic forms of the compound?
Polymorphism affects bioavailability and stability. Use:
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis identify melting points and decomposition profiles .
- PXRD : Powder X-ray diffraction distinguishes crystalline forms (e.g., Form I vs. Form II) .
- Raman spectroscopy : Detects subtle lattice vibrations unique to each polymorph .
Q. How should researchers design dose-response studies to evaluate off-target effects?
- Panel screening : Test against a diverse panel of 50+ enzymes/receptors (e.g., CEREP BioPrint®) to identify selectivity issues .
- Transcriptomic profiling : RNA-seq of treated cell lines (e.g., HepG2) reveals pathway-level off-target effects .
- In silico predictions : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to prioritize high-risk targets .
Theoretical and Computational Frameworks
Q. Which computational models best predict the compound’s reactivity in biological systems?
- DFT calculations : Density functional theory models electron distribution in the thienopyrimidine core to predict sites of electrophilic attack .
- QSAR : Quantitative structure-activity relationship models correlate substituent electronegativity with kinase inhibition potency .
- Docking simulations : AutoDock Vina or Glide predicts binding modes in homology-modeled enzyme structures .
Data Reproducibility Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
